molecular formula C4H9NOS B14671439 2-Propanamine, 2-methyl-N-sulfinyl- CAS No. 38662-39-4

2-Propanamine, 2-methyl-N-sulfinyl-

Cat. No.: B14671439
CAS No.: 38662-39-4
M. Wt: 119.19 g/mol
InChI Key: QODVKNQWYCGCEC-UHFFFAOYSA-N
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Description

2-Propanamine, 2-methyl-N-sulfinyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a sulfinyl group attached to the nitrogen atom of the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamine, 2-methyl-N-sulfinyl- typically involves the reaction of 2-methyl-2-propanamine with a sulfinylating agent. One common method is the reaction of 2-methyl-2-propanamine with sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Propanamine, 2-methyl-N-sulfinyl- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanamine, 2-methyl-N-sulfinyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Propanamine, 2-methyl-N-sulfinyl- can yield sulfonyl derivatives, while reduction can produce sulfides.

Scientific Research Applications

2-Propanamine, 2-methyl-N-sulfinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanamine, 2-methyl-N-sulfinyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This can affect various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanamine, 2-methyl-: This compound lacks the sulfinyl group and has different chemical properties.

    2-Propanamine, N-methyl-: Similar in structure but with a methyl group instead of a sulfinyl group.

    tert-Butylamine: Another amine with a similar structure but different functional groups.

Uniqueness

2-Propanamine, 2-methyl-N-sulfinyl- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential applications. This sets it apart from other similar compounds and makes it a valuable compound for research and industrial use.

Properties

CAS No.

38662-39-4

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

2-methyl-2-(sulfinylamino)propane

InChI

InChI=1S/C4H9NOS/c1-4(2,3)5-7-6/h1-3H3

InChI Key

QODVKNQWYCGCEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=S=O

Origin of Product

United States

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